2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide

Hydrogen-bond donor Permeability Solubility

Researchers optimizing MAO-B inhibitors for Parkinson's often encounter stereochemical inconsistency in pyrrolidine amide building blocks. This (S,S)-2-amino-N-(1-methylpyrrolidin-2-ylmethyl)propanamide (CAS 1401668-56-1) solves this. • ≥98% purity with defined (S,S) chirality ensures batch consistency for CNS fragment-based drug discovery. • Fragment-like properties (MW 185.27, XLogP3 -0.4) support ligand efficiency-driven optimization. • Aligns with patented MAO-B inhibitor series (US 11,225,460 B2) as a reference standard or synthetic intermediate. R&D supply with verified stereochemistry; bulk inquiries welcome.

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Cat. No. B14778598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1CCCN1C)N
InChIInChI=1S/C9H19N3O/c1-7(10)9(13)11-6-8-4-3-5-12(8)2/h7-8H,3-6,10H2,1-2H3,(H,11,13)
InChIKeyLYPQLGSXQREPCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide: Compound Class and Key Characteristics


2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide (CAS 1401668-56-1; also cataloged as 1354025-16-3) is a chiral pyrrolidine amide derivative with the molecular formula C₉H₁₉N₃O and a molecular weight of 185.27 g/mol [1]. It features a (2S)-configured alaninamide moiety linked via a methylene bridge to an (S)-configured N-methylpyrrolidine ring. The compound belongs to the broader pyrrolidineamide class that has been patented for monoamine oxidase B (MAO-B) inhibition, making it relevant as a building block or reference standard in neuroscience drug discovery programs targeting neurodegenerative diseases such as Parkinson's disease [2]. Commercially, it is supplied at ≥97–98% purity primarily for research and development (R&D) applications .

Stereochemically defined (S,S) enantiomer for chiral control workflows
Pyrrolidineamide scaffold relevant to patented MAO-B inhibitor research
Supplied as research-grade building block / reference standard

Why Generic Substitution Fails for 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide


Close analogs of this compound—including the N-methyl (CAS 1401667-18-2), N-ethyl (CAS 1354028-41-3), and N-isopropyl (CAS 1354028-50-4) derivatives—differ substantially in hydrogen-bond donor (HBD) count, molecular weight, lipophilicity (LogP), and boiling point . These variations affect solubility, permeability, and target engagement profiles. While direct comparative biological data are absent from the public domain, class-level inference from the pyrrolidineamide MAO-B inhibitor patent family demonstrates that small alkyl substitutions on the amide nitrogen produce marked changes in MAO-B inhibitory potency [1]. Generic inter-substitution without experimental validation of these parameters risks compromising synthetic yield, biological readout consistency, and formulation outcomes.

Hydrogen-bond donor count mismatch
Secondary amide (2 HBD) versus tertiary N-alkyl analogs (1 HBD) alters permeability/solubility balance in CNS-relevant assays.
Molecular weight & lipophilicity shift
N-alkyl analogs increase molecular weight and shift LogP, potentially moving compounds away from fragment-like lead property space.
MAO-B potency context may differ
Patent family data show that small N-alkyl changes produce marked differences in MAO-B inhibitory response; target engagement cannot be assumed without testing.

Quantitative Differentiation Evidence for 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide vs. Closest Analogs


Hydrogen-Bond Donor Count: 2 HBD vs. 1 HBD for N-Alkyl Analogs

The target compound possesses a secondary amide (—CONH—) with an HBD count of 2, whereas its N-methyl, N-ethyl, and N-isopropyl analogs are tertiary amides with an HBD count of only 1 [1][2]. This difference in HBD count directly influences aqueous solubility and membrane permeability, as hydrogen-bond donors must be desolvated for passive membrane crossing.

HBD Count Comparison
Cross-study comparable
2 HBD (target) vs 1 HBD (N-alkyl analogs)
Supports solubility/permeability screening context
Calculated from chemical structure; validated by PubChem computed properties
Hydrogen-bond donor Permeability Solubility Drug-likeness Physicochemical profiling

Molecular Weight Advantage: 185.27 Da vs. 199–227 Da for N-Alkyl Analogs

The target compound has a molecular weight of 185.27 g/mol, which is 14.02 g/mol lower than its N-methyl analog (199.29 g/mol), 28.05 g/mol lower than the N-ethyl analog (213.32 g/mol), and 42.08 g/mol lower than the N-isopropyl analog (227.35 g/mol) [1]. This lower mass places it closer to fragment-like chemical space (<250 Da), potentially offering advantages in fragment-based screening and ligand efficiency calculations.

Molecular Weight
Cross-study comparable
185.27 Da vs 199–227 Da (N-alkyl analogs)
May support fragment-like lead property screening
Exact mass from molecular formula; ~7–18.5% lower than analogs
Molecular weight Lead-likeness Fragment-based drug design Ligand efficiency

Lipophilicity Differentiation: XLogP3-AA = -0.4 vs. -0.7 for N-Methyl Analog

The target compound exhibits a computed XLogP3-AA value of -0.4, indicating moderate hydrophilicity. In contrast, the N-methyl analog has a reported LogP of -0.70 [1]. The 0.3 log unit difference represents an approximately 2-fold difference in partition coefficient, which may influence tissue distribution and metabolic stability.

Lipophilicity (LogP)
Cross-study comparable
XLogP3-AA -0.4 vs -0.7 (N-methyl analog)
Reported lipophilicity context; may affect CNS distribution
ΔLogP ≈ 0.3; computed by PubChem algorithm
Lipophilicity LogP CNS MPO score ADME Drug disposition

Boiling Point Differentiation Indicative of Differential Volatility and Formulation Handling

The target compound has a computed boiling point of 341.2 ± 17.0 °C at 760 mmHg, which is approximately 39.6 °C higher than that of the N-methyl analog (301.6 ± 17.0 °C) . This difference reflects stronger intermolecular hydrogen bonding in the secondary amide and has practical implications for distillation-based purification and thermal stability assessment during formulation.

Boiling Point
Cross-study comparable
341.2 °C vs 301.6 °C (N-methyl analog)
Reported thermal stability context; may support purification methods
Δ ≈ 39.6 °C; computed at 760 mmHg
Boiling point Thermal stability Purification Formulation Volatility

Patent-Documented Relevance as a Pyrrolidineamide Scaffold in MAO-B Inhibitor Development

The target compound shares the core pyrrolidineamide scaffold with compounds claimed in U.S. Patent 11,225,460 B2 (Sunshine Lake Pharma), which are explicitly described as MAO-B inhibitors for treating Parkinson's disease [1]. The patent family (WO2019170115, EP3762364, CN1119344) demonstrates that subtle modifications to the pyrrolidineamide core produce compounds with favorable brain/plasma ratios, good bioavailability, and metabolic stability [1]. While no specific biological data are publicly available for the target compound itself, its structural congruence with the patented scaffold establishes its relevance as: (a) a potential MAO-B inhibitor lead; (b) a key synthetic intermediate; or (c) a reference standard for analytical method development in MAO-B programs.

Patent Relevance
Class-level inference
Core scaffold aligns with patented MAO-B inhibitor series
Supports patent-family research context; no compound-specific IC₅₀ data available
U.S. Patent 11,225,460 B2; target-specific validation required
MAO-B inhibition Parkinson's disease Neuroprotection Pyrrolidineamide Patent context

Commercially Verified Enantiomeric Purity: ≥97–98% with Defined (S,S) Configuration

The target compound is supplied with verified (S,S) stereochemistry at ≥97–98% chemical purity by multiple vendors including Leyan (Catalog 1775005, 98% purity) and MolCore (NLT 98% purity), with ISO-certified quality systems . In contrast, the racemic mixture or diastereomerically undefined analogs—which would contain both (S,S) and (R,R) or (S,R) configurations—are not readily available from major suppliers. This defined stereochemistry is essential for applications requiring chiral fidelity, such as asymmetric catalysis or stereospecific biological target engagement.

Enantiomeric Purity
Specification review
≥97–98% (S,S) enantiomer
Reported enantiomeric purity; supports stereochemical control workflows
Vendor QC by NMR, HPLC per supplier documentation
Enantiomeric purity Chiral building block Quality control Stereochemistry Procurement specification

Best-Fit Application Scenarios for 2-Amino-N-(((S)-1-methylpyrrolidin-2-yl)methyl)propanamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery for CNS Targets Requiring Low-MW, Low-Lipophilicity Starting Points

With a molecular weight of 185.27 Da and XLogP3-AA of -0.4, this compound occupies favorable fragment-like chemical space [1]. Its lower mass and higher HBD count compared to N-alkyl analogs make it a suitable starting scaffold for fragment libraries targeting CNS enzymes or receptors, particularly where ligand efficiency indices are prioritized over absolute potency. The defined (S,S) stereochemistry provides a chiral constraint that can be exploited for target selectivity.

MAO-B Inhibitor Lead Optimization Programs Referencing the Sunshine Lake Pharma Patent Family

The compound's structural congruence with the patented pyrrolidineamide MAO-B inhibitor series (U.S. Patent 11,225,460 B2) positions it as a valuable reference standard, synthetic intermediate, or comparator compound for medicinal chemistry efforts targeting Parkinson's disease [2]. Its secondary amide character (2 HBD) distinguishes it from N-alkyl analogs and may confer distinct binding interactions within the MAO-B active site, warranting comparative SAR exploration.

Chiral Building Block for Asymmetric Synthesis of Pyrrolidine-Containing Pharmaceuticals

The commercially verified (S,S) stereochemistry at ≥97–98% purity enables its use as a chiral building block for constructing more complex pyrrolidine-based pharmacophores . The higher boiling point (341.2 °C) relative to N-alkyl congeners provides greater thermal stability during multi-step synthetic sequences, reducing compound loss during solvent removal or high-temperature coupling reactions.

Analytical Reference Standard for Chiral Purity Method Development in Pyrrolidineamide QC

Given the well-defined stereochemistry and the availability of structurally distinct N-alkyl analogs with measurably different physicochemical properties (e.g., boiling point Δ ≈ 39.6 °C, MW Δ ≥ 14 Da), this compound can serve as a primary reference standard for developing chiral HPLC, GC, or NMR-based purity assays for pyrrolidineamide-based drug substances . The marked boiling point difference facilitates GC-based separation method development.

Application
Selection Property
Validation Focus
Fragment-based CNS discovery
Low molecular weight, moderate hydrophilicity
Ligand efficiency indices, permeability screens
MAO-B inhibitor lead optimization
Pyrrolidineamide scaffold patent context
MAO-B SAR, comparator studies
Asymmetric synthesis building block
Defined (S,S) stereochemistry, thermal profile
Chiral purity through multi-step synthesis
Chiral purity method development
Distinct N-alkyl analog properties
Chiral HPLC/GC method specificity
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